molecular formula C19H14O2 B1624964 4-Hydroxy-3,5-diphenylbenzaldehyde CAS No. 3437-80-7

4-Hydroxy-3,5-diphenylbenzaldehyde

Cat. No. B1624964
CAS RN: 3437-80-7
M. Wt: 274.3 g/mol
InChI Key: RPZCAUFMEBNHCE-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diphenylbenzaldehyde (HPB) is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. HPB is a member of the chalcone family, which are compounds with a wide range of biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Catalytic Applications

4-Hydroxy-3,5-diphenylbenzaldehyde has applications in catalytic processes. The Cu(OAc)2-catalyzed atmospheric oxidation method is one such example. It uses ethylene glycol and is efficient for the functionalization of primary and secondary benzyl groups, which is crucial in pharmaceutical contexts (Jiang et al., 2014).

Synthetic Applications

This compound is used in the synthesis of various aromatic carbonyl compounds, important in the pharmaceutical and perfume industries. Substituted hydroxybenzaldehydes, like 4-hydroxy-3,5-diphenylbenzaldehyde, serve as key feedstock materials. Their production typically involves selective oxidation of aromatic methyl groups, which is a challenging chemical reaction (Boldron et al., 2005).

Material Science

In material science, it finds use in the synthesis of thermotropic liquid crystalline poly(azomethine ether)s. These materials show promising properties for applications in liquid crystal displays and other electronic devices. The stability and decomposing characteristics of these polymers are of particular interest (Kannan et al., 2004).

Photophysical Studies

The compound has been studied for its photophysical properties. For instance, the effects of solvent, pH, and beta-cyclodextrin on its properties have been examined. Such studies are valuable for understanding intramolecular charge transfer and hydrogen bonding effects, which are crucial in developing new photofunctional materials (Stalin & Rajendiran, 2005).

Biological Evaluation

In biological contexts, derivatives of 4-hydroxybenzaldehyde have been synthesized and evaluated for their tyrosinase inhibitory effects. Such studies are essential for developing new pharmaceuticals and understanding the biological activity of these compounds (Yi et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, Benzaldehyde, indicates that it is a combustible liquid, harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child .

properties

IUPAC Name

4-hydroxy-3,5-diphenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-13-14-11-17(15-7-3-1-4-8-15)19(21)18(12-14)16-9-5-2-6-10-16/h1-13,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZCAUFMEBNHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438658
Record name 2~2~-Hydroxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,5-diphenylbenzaldehyde

CAS RN

3437-80-7
Record name 2~2~-Hydroxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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